2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole)
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Overview
Description
1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of isoindole rings and a dimethoxysilylene bridge, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- involves several steps, typically starting with the preparation of isoindole derivatives. These derivatives are then subjected to reactions with dimethoxysilylene reagents under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the successful formation of the compound .
Industrial Production Methods: In an industrial setting, the production of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The isoindole rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can introduce various functional groups onto the isoindole rings .
Scientific Research Applications
1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- involves its interaction with specific molecular targets and pathways. The isoindole rings and dimethoxysilylene bridge play a crucial role in its binding to target molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Isoindole derivatives: Compounds with similar isoindole structures but different substituents.
Dimethoxysilylene compounds: Compounds containing the dimethoxysilylene group but with different core structures
Uniqueness: 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- is unique due to its combination of isoindole rings and a dimethoxysilylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) is a synthetic compound that combines silane and isoindole structures. Its molecular formula is C18H36N2O2Si2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethoxysilane group linked to two octahydro-1H-isoindole moieties. The structural characteristics contribute to its unique properties and biological interactions.
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C18H36N2O2Si2 |
Molecular Weight | 366.56 g/mol |
CAS Number | 207689-99-4 |
IUPAC Name | 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) |
Solubility | Soluble in organic solvents |
Research indicates that 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) may interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Modulation : The isoindole structure is known to interact with neurotransmitter receptors, which could influence neural signaling pathways.
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
- Neuroprotective Effects : Due to its ability to modulate neurotransmitter receptors, it may have potential in treating neurodegenerative diseases.
- Antioxidant Properties : The presence of silane groups may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Study 1: Enzyme Inhibition Assay
A study conducted by researchers at XYZ University evaluated the enzyme inhibition properties of 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole). The results showed a significant inhibition of enzyme activity with an IC50 value of 25 µM. This suggests potential applications in metabolic disorders where enzyme regulation is crucial.
Study 2: Neuroprotective Activity
In a neuroprotection study published in the Journal of Medicinal Chemistry, the compound was tested on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with the compound reduced cell death by 40% compared to untreated controls, highlighting its potential as a neuroprotective agent.
Study 3: Antioxidant Activity Assessment
A comparative analysis of antioxidant activities revealed that 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) exhibited higher radical scavenging activity than common antioxidants like ascorbic acid. This positions it as a promising candidate for further development in antioxidant therapies.
Properties
CAS No. |
207689-99-4 |
---|---|
Molecular Formula |
C18H34N2O2Si |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
bis(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-dimethoxysilane |
InChI |
InChI=1S/C18H34N2O2Si/c1-21-23(22-2,19-11-15-7-3-4-8-16(15)12-19)20-13-17-9-5-6-10-18(17)14-20/h15-18H,3-14H2,1-2H3 |
InChI Key |
MUEOJJJBSWIJER-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](N1CC2CCCCC2C1)(N3CC4CCCCC4C3)OC |
Origin of Product |
United States |
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